Cas no 1012343-72-4 (4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine)
4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-6-morpholin-4-yl-imidazo[1,2-b]pyridazine
- 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
- 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)
- 3-bromo-6-morpholinoimidazo[1,2-b]pyridazine
- 4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine
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- MDL: MFCD11520886
- Inchi: 1S/C10H11BrN4O/c11-8-7-12-9-1-2-10(13-15(8)9)14-3-5-16-6-4-14/h1-2,7H,3-6H2
- InChI Key: ZHDRUVUETRNEBZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC(=NN21)N1CCOCC1
Computed Properties
- Exact Mass: 282.01200
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 42.66000
- LogP: 1.39340
4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845956-250mg |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine |
1012343-72-4 | 95% | 250mg |
638.00 | 2021-05-17 | |
| Matrix Scientific | 073044-500mg |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine, 95+% |
1012343-72-4 | 95+% | 500mg |
$200.00 | 2023-09-08 | |
| Matrix Scientific | 073044-1g |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine, 95+% |
1012343-72-4 | 95+% | 1g |
$300.00 | 2023-09-08 | |
| Matrix Scientific | 073044-5g |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine, 95+% |
1012343-72-4 | 95+% | 5g |
$900.00 | 2023-09-08 | |
| TRC | B701850-50mg |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine |
1012343-72-4 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B701850-100mg |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine |
1012343-72-4 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B701850-500mg |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine |
1012343-72-4 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Fluorochem | 076806-250mg |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine |
1012343-72-4 | 95% | 250mg |
£140.00 | 2022-03-01 | |
| Fluorochem | 076806-1g |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine |
1012343-72-4 | 95% | 1g |
£381.00 | 2022-03-01 | |
| Fluorochem | 076806-5g |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine |
1012343-72-4 | 95% | 5g |
£1048.00 | 2022-03-01 |
4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine Suppliers
4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-(3-Bromoimidazo1,2-bpyridazin-6-yl)morpholine
Recent Advances in the Study of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (CAS: 1012343-72-4)
The compound 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (CAS: 1012343-72-4) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and applications in drug discovery.
Recent studies have highlighted the importance of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine as a versatile building block in the development of kinase inhibitors. The compound's unique structure, featuring a bromoimidazo[1,2-b]pyridazine core and a morpholine moiety, allows for diverse modifications that can enhance its binding affinity and selectivity towards specific kinase targets. Researchers have successfully utilized this compound in the synthesis of potent inhibitors targeting PI3K, mTOR, and other kinases implicated in cancer and inflammatory diseases.
In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficient synthesis of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study reported a high yield of the target compound and characterized its physicochemical properties, including solubility, stability, and reactivity. These findings provide valuable insights for scaling up the production of this compound for further pharmacological evaluations.
Another significant advancement involves the exploration of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine as a precursor for the development of PROTACs (Proteolysis Targeting Chimeras). A recent study published in ACS Chemical Biology demonstrated the successful incorporation of this compound into a PROTAC molecule designed to degrade oncogenic proteins. The resulting PROTAC exhibited promising activity in preclinical models, highlighting the potential of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine in targeted protein degradation strategies.
Furthermore, computational studies have shed light on the binding modes of derivatives of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine with various kinase targets. Molecular docking and dynamics simulations revealed key interactions between the compound's functional groups and the ATP-binding sites of kinases, providing a rational basis for further structure-activity relationship (SAR) optimization. These computational insights are expected to accelerate the design of more potent and selective kinase inhibitors.
In conclusion, 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (CAS: 1012343-72-4) represents a promising scaffold in medicinal chemistry, with applications ranging from traditional kinase inhibitors to innovative PROTAC technologies. Continued research into its synthesis, derivatization, and biological evaluation is likely to yield novel therapeutic candidates for various diseases. Future studies should focus on optimizing the compound's pharmacokinetic properties and evaluating its efficacy in advanced disease models.
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